3-(1-Methyl-1H-imidazol-4-yl)propiolic acid
Description
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,1H3,(H,10,11) |
InChI Key |
PXRGCPFXAQUOEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 1-Methylimidazole with Propiolic Acid or Esters
A well-documented approach involves nucleophilic substitution or addition reactions where 1-methylimidazole derivatives are reacted with propiolic acid or its esters under catalytic or basic conditions to yield the desired propiolic acid derivative.
Catalysts and Bases: Alkyl amines such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to catalyze the addition of 1-methylimidazole to propiolate esters, influencing the stereochemistry and yield of the product.
Solvents: Common solvents include methanol, ethanol, isopropanol, or mixtures with water, which facilitate solubility and reaction kinetics.
Temperature Control: Lower temperatures (e.g., −15 to −20 °C) improve selectivity toward the E-isomer when forming intermediate esters, which is critical for downstream reactions.
Stepwise Synthesis via Amide or Hydroxylamine Intermediates
Patent literature (EP3095782A1) describes a multistep preparation involving:
Step 1: Reaction of a precursor compound with a C1-C4 linear or branched alkanol (e.g., methanol) in the presence of an acid catalyst (pKa < 5) to form an ester intermediate.
Step 2: Conversion of the ester intermediate to an oxime or hydroxylamine derivative by reaction with hydroxylamine or its salts in the presence of a base.
Step 3: Final conversion of the hydroxylamine intermediate to the propiolic acid derivative using either a base or a dehydration agent in a suitable solvent.
This approach allows for high purity and yield, with reaction conditions optimized for solvent choice, temperature, and pH to maximize product formation and minimize side reactions.
Specific Example of Synthesis from Patents
A representative synthesis involves:
Charging 50 g of 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-benzoic acid with 400 mL methanol and adding 37 g of 98% sulfuric acid dropwise.
Heating to reflux for 24 hours to form the methyl ester.
Subsequent treatment with hydroxylamine hydrochloride and sodium methoxide in methanol at reflux to yield the hydroxamic acid intermediate.
Final isolation by pH adjustment, cooling, filtration, and drying to obtain the target compound with high purity (98.8–99.4%) and yields around 88–94%.
Adaptation of Fan et al. Method for 3-(1-Methyl-1H-imidazol-2-ylthio)propiolic Acid Analogues
Although focused on thio-substituted analogues, the methodology reported by Fan et al. and adapted in subsequent studies provides valuable insights into alkyne functionalization involving imidazole rings:
Reaction of methimazole with tert-butyl propiolate in the presence of DABCO at low temperature (−15 °C) yields predominantly the E-isomer of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate with an E:Z ratio up to 70:1.
Hydrolysis of the tert-butyl ester with trifluoroacetic acid and phenol affords the free acid.
Although this method focuses on sulfur-linked analogues, the principles of controlling stereochemistry, solvent choice, and base catalysis are directly applicable to the preparation of 3-(1-methyl-1H-imidazol-4-yl)propiolic acid.
- Data Table: Reaction Conditions and Outcomes
| Step | Reactants / Conditions | Solvent | Catalyst/Base | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Esterification | 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-benzoic acid + Methanol + H2SO4 | Methanol | Sulfuric acid | Reflux (24 h) | 89.5 | 99.4 | Formation of methyl ester |
| Hydroxylamine reaction | Methyl ester + Hydroxylamine hydrochloride + NaOMe | Methanol | Sodium methoxide | Reflux (1 h) | 88–94 | 98.8–99 | Hydroxamic acid intermediate |
| Final conversion | Hydroxamic acid + Base or Dehydration agent | Various (water, alcohols) | Base or dehydration agent | Room temp to reflux | High | High | Conversion to target compound |
| Fan et al. method (analogue) | Methimazole + tert-butyl propiolate + DABCO | Various (alcohols) | DABCO | −15 °C to RT | Not specified | High E:Z ratio | For thio-substituted derivatives |
The choice of solvent and catalyst/base critically affects the stereoselectivity and yield of the product. Alcohol solvents such as methanol and ethanol are preferred due to their miscibility with water and ability to stabilize intermediates.
Acid catalysis is effective for esterification steps, while base catalysis or dehydration agents promote conversion of intermediates to the final propiolic acid.
Lower reaction temperatures favor the formation of the E-isomer, which is often the desired stereochemistry for biological activity.
Purification by crystallization or extraction with ethyl acetate followed by drying over sodium sulfate yields high-purity products suitable for pharmaceutical applications.
The multistep synthetic routes described in patents provide scalable and reproducible methods with yields typically above 85% and purities above 98%, demonstrating industrial viability.
The preparation of 3-(1-methyl-1H-imidazol-4-yl)propiolic acid involves carefully controlled multistep synthetic procedures that leverage esterification, hydroxylamine-mediated transformations, and final conversion steps under acid or base catalysis. Reaction conditions such as solvent choice, temperature, and catalyst/base selection are pivotal for achieving high yield, purity, and stereochemical control. Adaptations of methods from related imidazole derivatives and thio-substituted analogues provide additional strategies for optimization. These methods are well-documented in patent literature and peer-reviewed research, ensuring robust, scalable, and high-quality synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid group to other functional groups such as alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The propiolic acid group can also participate in reactions that alter cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid with analogous imidazole derivatives, focusing on structural variations, functional groups, and reactivity.
Core Structure and Substituent Variations
Key Observations:
- Substituent Effects: The 1-methyl group in the target compound enhances steric stability compared to unsubstituted imidazoles (e.g., 3-(1H-imidazol-5-yl)propanoic acid) . Bulky groups like trityl (in 3-(1-Trityl-1H-imidazol-4-yl)propanal) hinder reactivity but improve crystallinity for structural studies .
- Carbon Chain Functionality: The propiolic acid’s triple bond enables click chemistry, contrasting with the single-bonded propanoic acid in compound 11 () or the double bond in propenoic acid derivatives () .
- Electronic Properties: Electron-withdrawing groups (e.g., carboxylic acid) increase acidity (pKa ~2–3 for propiolic acid vs. ~4–5 for propanoic acid), influencing solubility and metal coordination .
Functional Group Comparisons
Key Observations:
- Esters (e.g., ) are less polar than carboxylic acids, improving membrane permeability in drug design .
- Aldehydes () serve as versatile intermediates but are prone to oxidation .
- Amino acid derivatives () introduce chirality, critical for enantioselective interactions in biological systems .
Electronic and Steric Effects
- Electron-Donating Groups : Methyl groups (e.g., 1-methyl in the target compound) slightly increase imidazole’s basicity (pKa ~7 vs. ~6.9 for unsubstituted imidazole) but reduce electrophilicity at the 4-position .
- Electron-Withdrawing Groups : The propiolic acid’s triple bond withdraws electron density, polarizing the imidazole ring and enhancing electrophilic substitution at the 2-position .
- Steric Hindrance : Bulky trityl groups (–5) slow reaction kinetics but stabilize intermediates in multi-step syntheses .
Biological Activity
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is a compound belonging to the class of imidazole derivatives, characterized by its unique structural features that include an imidazole ring and a propiolic acid group. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid can be represented as follows:
This structure features:
- An imidazole ring, which contributes to its reactivity and interaction with biological targets.
- A propiolic acid group, which enhances its potential therapeutic applications.
The biological activity of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is believed to involve interactions with various enzymes and cellular pathways. The imidazole ring can modulate enzyme activity and receptor interactions, influencing cellular processes that may be beneficial in treating diseases such as cancer and infections.
Antimicrobial Activity
Research indicates that 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Mycobacterium tuberculosis | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
A study conducted on human cancer cell lines reported the following findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 20 | Inhibition of proliferation | |
| A549 (lung cancer) | 18 | Cell cycle arrest |
Case Studies
Several case studies have explored the therapeutic potential of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid in vivo. One notable study involved administering this compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study Overview
- Model : Mice with xenograft tumors.
- Dosage : 50 mg/kg body weight administered bi-weekly.
- Outcome : Tumor volume decreased by approximately 40% after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
